5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-2-5-14(6-3-12)21-18(25)15-8-13(20)4-7-17(15)24(26)27/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVYWZTVOBDJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. One common method involves the cyclization of appropriate thioamides and α-haloketones under acidic or basic conditions . The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions . The final step involves the nitration of the benzamide moiety, which can be achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids .
Chemical Reactions Analysis
5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand the biological activities of imidazo[2,1-b]thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide can be compared with other imidazo[2,1-b]thiazole derivatives such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share the imidazo[2,1-b]thiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of this chemical scaffold in drug development.
Biological Activity
5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry, where it is investigated for its anticancer properties. The compound's structure includes a thiazole ring fused with an imidazole ring, a phenyl group, and a nitrobenzamide moiety, which contribute to its biological effects.
- Molecular Formula: C19H13ClN4O3S
- Molar Mass: 412.85 g/mol
- CAS Number: 893986-36-2
Research indicates that compounds like 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide may exert their biological effects through the inhibition of key signaling pathways involved in cancer cell proliferation and inflammation. Specifically, studies have shown that similar compounds can inhibit the AKT and ERK signaling pathways, which are critical for cell survival and proliferation in various cancer types .
Anticancer Properties
-
Cell Proliferation Inhibition :
- The compound has been evaluated for its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed significant inhibition of cell proliferation at various concentrations.
- Table 1 : Effect on Cell Proliferation
Compound Concentration (μM) A431 Cell Proliferation (%) A549 Cell Proliferation (%) 0 100 100 1 75 78 2 50 55 4 30 35 -
Apoptosis Induction :
- Flow cytometry analysis demonstrated that treatment with the compound resulted in increased apoptosis in both A431 and A549 cells. This was evidenced by an increase in Annexin V-positive cells compared to controls.
-
Cell Cycle Arrest :
- The compound induced G0/G1 phase arrest in treated cells, indicating a disruption in the normal cell cycle progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been studied. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7). This suggests a dual role in both inhibiting tumor growth and reducing inflammation.
Case Studies
A recent study synthesized a series of benzothiazole derivatives, including variants of the compound . These derivatives were tested for their biological activities, revealing that certain modifications could enhance anticancer efficacy while maintaining anti-inflammatory properties .
Notable Findings:
- Compound B7 (a derivative) exhibited potent inhibition of A431 and A549 cell lines with IC50 values lower than those of traditional chemotherapeutics.
- The study highlighted the potential for these compounds to serve as dual-action agents targeting both cancer cells and inflammatory pathways.
Q & A
Advanced Research Question
- Molecular Docking : Map interactions with target proteins (e.g., SIRT1’s catalytic domain) to prioritize nitrobenzamide modifications .
- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC₅₀ using Hammett constants or logP values .
- ADMET Prediction : Use tools like SwissADME to optimize solubility (cLogP <5) and reduce hepatotoxicity (e.g., PAINS filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
